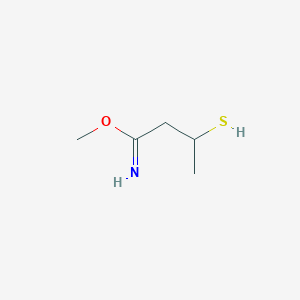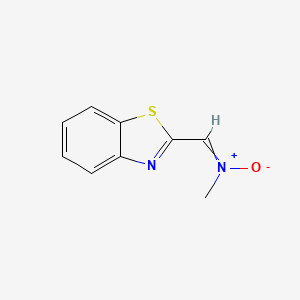
(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide typically involves the reaction of 2-aminobenzenethiol with formaldehyde and methylamine under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to form the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted benzothiazole derivatives
Applications De Recherche Scientifique
(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A parent compound with similar structural features but lacking the N-oxide group.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzisothiazolinone: An antimicrobial agent used in various applications.
Uniqueness
(1,3-Benzothiazol-2-yl)-N-methylmethanimine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
93047-45-1 |
|---|---|
Formule moléculaire |
C9H8N2OS |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H8N2OS/c1-11(12)6-9-10-7-4-2-3-5-8(7)13-9/h2-6H,1H3 |
Clé InChI |
HCQUULNJFJNOFR-UHFFFAOYSA-N |
SMILES canonique |
C[N+](=CC1=NC2=CC=CC=C2S1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




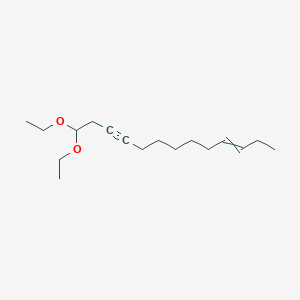

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)

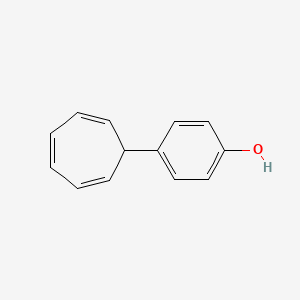

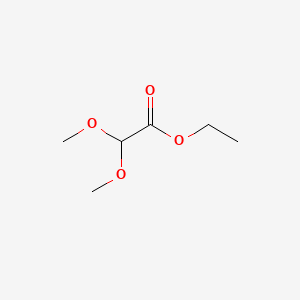
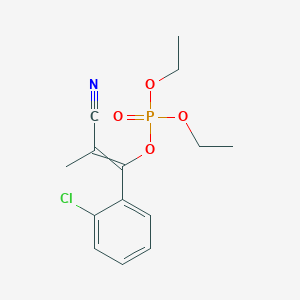

![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
